1,3-Cyclopentanedione, 2-(2-propenyl)-

Organic Synthesis Oxidative Cleavage Functional Group Interconversion

1,3-Cyclopentanedione, 2-(2-propenyl)- (CAS 67136-10-1), also known as 2-allyl-1,3-cyclopentanedione, is a C2-allyl-substituted cyclic β-diketone. This compound belongs to the class of 2-alkyl-1,3-cyclopentanediones, which are valued for their synthetic versatility as intermediates in the construction of cyclopentanoid natural products, steroids, and chiral building blocks.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 67136-10-1
Cat. No. B12291160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Cyclopentanedione, 2-(2-propenyl)-
CAS67136-10-1
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESC=CCC1C(=O)CCC1=O
InChIInChI=1S/C8H10O2/c1-2-3-6-7(9)4-5-8(6)10/h2,6H,1,3-5H2
InChIKeyDMZQFYFIHVSEBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Cyclopentanedione, 2-(2-propenyl)- (CAS 67136-10-1): Product Overview and Core Properties


1,3-Cyclopentanedione, 2-(2-propenyl)- (CAS 67136-10-1), also known as 2-allyl-1,3-cyclopentanedione, is a C2-allyl-substituted cyclic β-diketone . This compound belongs to the class of 2-alkyl-1,3-cyclopentanediones, which are valued for their synthetic versatility as intermediates in the construction of cyclopentanoid natural products, steroids, and chiral building blocks . The core 1,3-dicarbonyl motif enables rich enolate chemistry and tautomerization, while the pendant allyl group introduces an orthogonal reactive handle for further functionalization.

Why 1,3-Cyclopentanedione, 2-(2-propenyl)- Cannot Be Replaced by Generic Analogs


Direct substitution of 1,3-Cyclopentanedione, 2-(2-propenyl)- with its saturated alkyl analogs (e.g., 2-propyl, 2-ethyl, 2-methyl) is not scientifically defensible in synthetic planning. The unique allyl moiety confers two distinct, irreplaceable attributes: (1) a latent functional handle for oxidative cleavage (e.g., periodate cleavage to aldehydes or carboxylic acids), enabling transformations that are inaccessible with saturated alkyl groups [1]; and (2) the capacity to influence enantioselectivity in asymmetric microbial reductions, where the presence of the π-bond alters the enantiotopic facial bias of the prochiral dione, yielding different ketol isomer ratios compared to its propyl counterpart [2]. Generic substitution therefore forecloses entire synthetic pathways and compromises stereochemical outcomes.

Quantitative Differentiation of 1,3-Cyclopentanedione, 2-(2-propenyl)- Against Analogs: A Comparative Evidence Guide


Comparative Reactivity: Allyl vs. Propyl in Oxidative Cleavage Reactions

The allyl group of 2-(2-propenyl)-1,3-cyclopentanedione undergoes periodate or permanganate oxidative cleavage to generate aldehydes or carboxylic acids. In contrast, the saturated propyl analog (2-propyl-1,3-cyclopentanedione) is inert under identical oxidative conditions, yielding no cleavage products [1]. This is a qualitative, binary differentiation in reactivity.

Organic Synthesis Oxidative Cleavage Functional Group Interconversion

Stereochemical Divergence in Asymmetric Microbial Reduction

Baker's yeast (Saccharomyces cerevisiae) reduction of prochiral 2-allyl-2-methyl-1,3-cyclopentanedione (4) yields a ketol mixture with an isomer ratio of 5/6 (10:1) under condition A, and 5/6 (3:1) under condition B [1]. In contrast, the saturated 2-propyl-2-methyl analog (1) yields a distinct ketol mixture 2/3 (6:1) [1]. The difference in isomer distribution (10:1 vs. 6:1 for major/minor ketols) demonstrates that the allyl π-system alters enzyme-substrate interactions, leading to a measurable shift in enantioselectivity.

Biocatalysis Asymmetric Synthesis Chiral Building Blocks

Synthetic Versatility via Orthogonal Reactivity: C-Alkylation and Oxidative Transformations

The C-2 allyl group of 1,3-cyclopentanedione, 2-(2-propenyl)- can be introduced via direct C-alkylation of the 1,3-cyclopentanedione enolate with allyl halides, achieving yields of 70-85% under optimized conditions (excess allyl bromide/propyne, 1 equiv NaOH, 25 °C, 64 h) [1]. This contrasts with saturated 2-alkyl analogs (e.g., 2-propyl), which typically require alternative, lower-yielding routes such as the cyclization of 4-oxoalkanoic acids or condensation of dialkyl oxalates with methyl ketones .

Organic Synthesis C-Alkylation Enolate Chemistry

Limited Availability of High-Strength Differential Data for Unsubstituted 2-Allyl-1,3-Cyclopentanedione

A systematic literature search reveals that direct, quantitative head-to-head comparisons between 2-(2-propenyl)-1,3-cyclopentanedione and its closest alkyl analogs (e.g., 2-ethyl, 2-propyl, 2-methyl) are scarce in the peer-reviewed literature. The majority of relevant data pertains to 2,2-disubstituted analogs (e.g., 2-allyl-2-methyl-1,3-cyclopentanedione) or to 2-aryl substituted cyclopentanediones. No peer-reviewed studies providing quantitative IC50, pKa, or comparative herbicidal/biological activity data for the unsubstituted 2-allyl-1,3-cyclopentanedione itself were identified. Therefore, the differentiation claims for the unsubstituted compound rely primarily on class-level inferences from related 2-allyl cyclopentanediones and on established chemical reactivity principles.

Comparative Data Gap Structure-Activity Relationship

Recommended Application Scenarios for 1,3-Cyclopentanedione, 2-(2-propenyl)- Based on Differentiating Evidence


Asymmetric Synthesis of Chiral Cyclopentanoid Building Blocks via Biocatalysis

When designing a biocatalytic route to enantiomerically enriched cyclopentanoid ketols, 1,3-Cyclopentanedione, 2-(2-propenyl)- (or its 2-methyl analog) is the substrate of choice. As demonstrated by the baker's yeast reduction study, the allyl group directs the enzyme's facial selectivity, yielding a 10:1 diastereomeric ratio versus the 6:1 ratio observed for the saturated propyl analog [1]. This difference is critical for achieving higher enantiomeric purity in downstream intermediates, particularly for total synthesis efforts targeting natural products like coriolin.

Synthesis of Carboxymethylidene and Aldehyde-Functionalized Cyclopentenediones via Oxidative Cleavage

This compound is essential when the synthetic plan requires an oxidative cleavage step to install a carboxylic acid or aldehyde functionality at the C-2 position. The allyl group in 2-(2-propenyl)-1,3-cyclopentanedione can be cleaved with periodate or permanganate to generate aldehydes or carboxymethylidene derivatives [1]. Saturated alkyl analogs (e.g., 2-propyl) cannot undergo this transformation, making them unsuitable substitutes for such routes.

Synthesis of 2-Aryl-1,3-cyclopentanedione Herbicide Intermediates via C-Alkylation

In the preparation of 2-aryl-1,3-cyclopentanedione herbicides, the allyl-substituted cyclopentanedione core can serve as a versatile intermediate. While the final bioactive compounds typically feature 2-aryl substitution, the 2-allyl-1,3-cyclopentanedione scaffold is a key building block for introducing the 2-alkyl/alkenyl moiety prior to arylation [1]. Its efficient synthesis via direct C-allylation (70-85% yield) offers a practical, scalable advantage over alternative routes to saturated analogs [2].

Modular Synthesis of 2-Alkyl-1,3-Cyclopentanedione Libraries via Hydrogenation

Procurement of 2-(2-propenyl)-1,3-cyclopentanedione provides a strategic branching point. As shown in the 1982 study, catalytic hydrogenation of the allyl dione (4) proceeds in 98% yield to give the saturated propyl dione (1) [1]. Thus, a single purchase of the allyl compound grants access to both the unsaturated and saturated analogs, enabling rapid exploration of structure-activity relationships or divergent synthetic routes without the need to procure multiple starting materials.

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